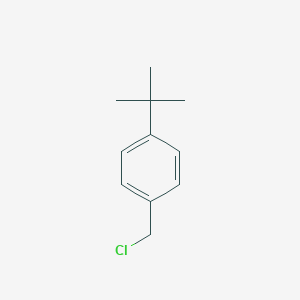

4-tert-Butylbenzyl chloride

Description

Historical Context of Benzyl (B1604629) Halide Chemistry in Organic Synthesis

Benzyl halides, a class of organic compounds to which 4-tert-butylbenzyl chloride belongs, have long been fundamental reagents in organic synthesis. Their utility stems from the reactivity of the halogen atom attached to the benzylic carbon, which readily participates in nucleophilic substitution and other transformations. cymitquimica.com Historically, the development of reactions involving benzyl halides has been pivotal in the construction of complex molecular architectures. These compounds serve as crucial building blocks for introducing the benzyl group into various molecules. ijrpr.com The principles governing their reactivity, such as SN1 and SN2 reaction mechanisms, are foundational concepts in organic chemistry.

Research Significance of the tert-Butylbenzyl Moiety in Organic Chemistry

The tert-butyl group is a sterically bulky substituent that imparts unique properties to molecules. researchgate.net In the context of the tert-butylbenzyl moiety, this bulky group influences the reactivity and physical properties of the compound. The steric hindrance provided by the tert-butyl group can direct the outcome of chemical reactions, favoring certain isomers or preventing undesirable side reactions. researchgate.net This "tert-butyl effect" is a widely utilized strategy in organic synthesis for achieving kinetic stabilization of compounds. researchgate.net Furthermore, the lipophilicity of the tert-butyl group can enhance the solubility of the molecule in organic solvents, a crucial factor in many chemical processes. cymitquimica.com

Scope and Academic Relevance of this compound Studies

The study of this compound is of considerable academic and industrial interest. It serves as a key intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and fragrances. google.comhaihangchem.com For instance, it is a precursor in the production of the acaricide pyridaben (B1679940) and certain antiallergic drugs. haihangchem.comechemi.com Its reactivity as an alkylating agent allows for the introduction of the 4-tert-butylbenzyl group into various organic molecules, leading to the development of new compounds with potentially valuable biological or material properties. pharmaffiliates.comresearchgate.net Research continues to explore new synthetic routes to this compound and to expand its applications in creating novel and complex molecules. google.comgoogle.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXIFMGAKWIFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066516 | |

| Record name | p-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-45-6 | |

| Record name | 4-tert-Butylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19692-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(tert-butyl)-alpha-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 4 Tert Butylbenzyl Chloride

Chloromethylation Approaches to para-tert-Butylbenzene

Chloromethylation of para-tert-butylbenzene stands as a prominent method for synthesizing 4-tert-butylbenzyl chloride. This electrophilic aromatic substitution reaction introduces a chloromethyl group (-CH2Cl) onto the benzene (B151609) ring. Various reagent systems and catalysts have been developed to optimize this process.

Formaldehyde (B43269) and Hydrochloric Acid Systems

A common approach involves the reaction of tert-butylbenzene (B1681246) with formaldehyde and hydrochloric acid. In a typical procedure, these reactants are mixed and heated. For instance, a process described involves mixing tert-butylbenzene, formaldehyde, hydrochloric acid (40%), and formic acid, followed by heating at 70–75°C for 10–20 hours. google.com This method can achieve a conversion rate of 50–60% with an isolated yield of 70% after distillation. The reaction is a classic example of a Blanc chloromethylation. alfa-chemistry.com

The reaction proceeds by the in-situ formation of a reactive electrophile from formaldehyde and HCl, which then attacks the electron-rich aromatic ring of tert-butylbenzene. The presence of water is a key feature of this system. google.com

Paraformaldehyde and Acid-Catalyzed Reactions

Paraformaldehyde, a solid polymer of formaldehyde, serves as a convenient and often more easily handled alternative to aqueous formaldehyde solutions. In these reactions, paraformaldehyde is typically used in conjunction with a strong acid catalyst.

One patented method details the use of tert-butylbenzene, paraformaldehyde, 98% sulfuric acid, and 36% hydrochloric acid. google.com The mixture is heated to 70-75°C with vigorous stirring for 12-14 hours. google.com This process has reported yields ranging from 65.6% to 68.4% with purities of 94.6% to 95.8%, depending on the reaction time. google.com Another variation employs paraformaldehyde and hydrochloric acid in acetic acid solution.

Table 1: Comparison of Yields in Paraformaldehyde-Based Synthesis

| Reaction Time (hours) | Yield (%) | Purity (%) |

| 12 | 65.6 | 94.6 |

| 13 | 68.4 | 95.8 |

Data sourced from patent CN105294386A. google.com

Chloromethyl Methyl Ether Methods

Chloromethyl methyl ether (CH3OCH2Cl), also known as MOM-Cl, is a potent chloromethylating agent. wikipedia.org Its use in the synthesis of this compound represents another variation of the Blanc chloromethylation. wikipedia.org However, due to the carcinogenic nature of chloromethyl methyl ether and its potential contaminant, bis(chloromethyl) ether, methods that generate it in situ are preferred to mitigate handling hazards. wikipedia.orgitu.edu.tr

The reaction mechanism is similar to other chloromethylations, where the electrophilic species attacks the aromatic ring. alfa-chemistry.com While effective, the safety concerns associated with chloromethyl ethers have led to a preference for formaldehyde-based systems in many industrial applications. itu.edu.tr

Role of Lewis Acid Catalysts in Chloromethylation (e.g., AlCl₃, SnCl₄, ZnCl₂)

Lewis acid catalysts play a crucial role in enhancing the rate and efficiency of chloromethylation reactions. psu.edu These catalysts function by activating the formaldehyde or its equivalent, generating a more potent electrophile for the aromatic substitution.

Zinc Chloride (ZnCl₂) : Zinc chloride is a commonly used and effective catalyst in hydrochloric acid solutions for chloromethylation. psu.edutandfonline.com It is often used in stoichiometric amounts. psu.edu One method involves heating tert-butylbenzene, paraformaldehyde, acetic acid, and hydrochloric acid in the presence of zinc chloride at 85°C. echemi.com

Aluminum Chloride (AlCl₃) : AlCl₃ is a strong Lewis acid that can also be employed as a catalyst. cerritos.edu It has been used in the chloromethylation of tert-butylbenzene with dichloromethane, which acts as the alkylating agent in a Friedel-Crafts type reaction. tandfonline.com

Stannic Chloride (SnCl₄) : SnCl₄ is another effective Lewis acid catalyst for chloromethylation. tandfonline.com It can be used in reactions involving chloromethyl methyl ether or 1,4-bis(chloromethoxy)butane. tandfonline.com In some cases, SnCl₄ has been used to catalyze the reaction between tert-butylbenzene and compd B at low temperatures (-15 to 0°C). google.com

Regioselectivity and Isomeric Control in Chloromethylation

In the chloromethylation of tert-butylbenzene, the primary product is the para-substituted isomer, this compound. This is due to the directing effect of the tert-butyl group, which is an ortho-, para-director. wikipedia.org However, due to steric hindrance from the bulky tert-butyl group, substitution at the ortho position is significantly disfavored, leading to high selectivity for the para product. wikipedia.org

Studies on the non-catalytic chlorination of tert-butylbenzene in acetic acid show a product distribution of 76.2% para-chloro-tert-butylbenzene and 21.5% ortho-chloro-tert-butylbenzene, illustrating the steric influence of the tert-butyl group. researchgate.net While this is a different reaction, the steric principles governing regioselectivity are similar. The bulky nature of the tert-butyl group sterically hinders the approach of the electrophile to the ortho positions, thereby favoring substitution at the less hindered para position. wikipedia.org

Side-Chain Chlorination of para-tert-Butyltoluene

An alternative synthetic route to this compound is the side-chain chlorination of para-tert-butyltoluene. echemi.com This method involves the substitution of a hydrogen atom on the methyl group of para-tert-butyltoluene with a chlorine atom.

This free-radical halogenation is typically initiated by UV light or a radical initiator. The benzylic hydrogens of the methyl group are particularly susceptible to radical abstraction, leading to the formation of the desired product. chlorobenzene.ltd One documented method involves the reaction of p-tert-butyltoluene with ethyl chloroformate. echemi.com The reaction is carried out in chlorobenzene (B131634) at 55°C for 6 hours, resulting in a 71.1% yield of this compound after purification. echemi.com

This method offers an alternative to the chloromethylation of tert-butylbenzene, starting from a different precursor. The choice between these two major synthetic routes often depends on factors such as raw material availability, cost, and desired purity of the final product.

Thermal and Photochemical Chlorination Processes

The synthesis of this compound can be achieved through the chlorination of 4-tert-butyltoluene (B18130). This process can be initiated either thermally or photochemically.

Thermal Chlorination: This method involves the reaction of 4-tert-butyltoluene with a chlorinating agent, such as chlorine gas, at elevated temperatures. The heat provides the necessary energy to initiate the free-radical chain reaction, leading to the substitution of a hydrogen atom on the methyl group with a chlorine atom.

Photochemical Chlorination: In this approach, the reaction is initiated by ultraviolet (UV) light. The UV radiation promotes the homolytic cleavage of the chlorine molecule into highly reactive chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group of 4-tert-butyltoluene, initiating a chain reaction that results in the formation of this compound. Photochemical methods can sometimes offer higher selectivity for the desired product compared to thermal methods. For instance, photochemical bromination of substituted toluenes has demonstrated good conversion and selectivity by adjusting reactor temperature and residence time. scribd.com

Control of Reaction Byproducts and Selectivity

A significant challenge in the synthesis of this compound is the control of reaction byproducts and achieving high selectivity for the desired monosubstituted product. The primary byproducts are products of further chlorination, such as 4-tert-butylbenzylidene chloride and 4-tert-butylbenzotrichloride, as well as isomers formed from chlorination on the aromatic ring.

Several strategies are employed to enhance selectivity and minimize byproduct formation:

Stoichiometry Control: Careful control of the molar ratio of the chlorinating agent to 4-tert-butyltoluene is crucial. Using a slight excess of the toluene (B28343) can favor the formation of the monochlorinated product.

Temperature Regulation: Maintaining a specific reaction temperature is critical. For instance, in some chlorination processes, keeping the temperature below 10°C can prevent over-chlorination.

Catalyst Selection: The choice of catalyst can significantly influence the reaction's selectivity. For example, in related arylalkylation reactions, different catalysts like titanium tetrachloride and ferric chloride lead to different product distributions. osti.gov

Reaction Time: Optimizing the reaction duration can prevent the prolonged exposure of the desired product to the chlorinating agent, thereby reducing the formation of di- and tri-chlorinated byproducts.

Research has shown that the steric hindrance provided by the tert-butyl group can influence the reactivity and selectivity of the compound in chemical reactions.

Advanced Synthetic Strategies and Yield Enhancement

Phase Transfer Catalysis in Chloromethylation

Phase transfer catalysis (PTC) has emerged as a valuable technique for the chloromethylation of aromatic hydrocarbons, including the synthesis of this compound. lookchem.com This method facilitates the reaction between reactants present in different phases (typically an aqueous phase and an organic phase). researchgate.net

In this context, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., methyltrialkylammonium chloride), transports the reactive species from the aqueous phase to the organic phase where the aromatic substrate resides. phasetransfercatalysis.com This enhances the reaction rate and can lead to higher yields and purity of the final product. For instance, a novel catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and PEG-800 in aqueous media under PTC conditions has been shown to be effective for the chloromethylation of aromatic hydrocarbons, achieving good to excellent yields. researchgate.net Studies have shown that the choice of the phase-transfer catalyst can be critical, with some catalysts like hexadecyl trimethyl ammonium bromide providing significantly higher yields than others. phasetransfercatalysis.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has gained traction as a green and efficient method for various chemical transformations, including the synthesis of compounds related to this compound. mdpi.comscispace.com Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. researchgate.netd-nb.info

This technique has been successfully applied to the synthesis of various organic compounds, demonstrating benefits such as reduced pollution, lower costs, and high yields. mdpi.com For example, in the synthesis of thioether derivatives, a NaOH/DMF/H₂O system under microwave irradiation at 90 °C for 15 minutes was found to be the optimal condition. mdpi.com While direct microwave-assisted synthesis of this compound is not extensively documented, the principles and demonstrated advantages in related reactions suggest its potential applicability. mdpi.comresearchgate.netd-nb.info

Development of Environmentally Benign Synthetic Routes

There is a growing emphasis on developing environmentally friendly or "green" synthetic routes for chemical production. scholaris.ca For the synthesis of this compound, this involves exploring alternatives to hazardous reagents and minimizing waste generation.

One such approach involves a method for synthesizing this compound using tert-butylbenzene, formaldehyde, hydrochloric acid, and formic acid. google.com This method is described as having a high conversion rate (50-60%) and yield (over 70%), with a simple operation process and low environmental pollution. google.com Another patented method involves the use of tert-butylbenzene, paraformaldehyde, sulfuric acid, and hydrochloric acid, which is also claimed to have a shorter reaction time and reduced environmental pollution. google.com These methods aim to provide more sustainable alternatives to traditional chlorination processes.

Research into Reaction Kinetics and Process Parameters

Understanding the reaction kinetics and the influence of various process parameters is essential for optimizing the synthesis of this compound, maximizing yield, and ensuring process safety.

Key process parameters that are typically investigated include:

Reaction Temperature: As noted earlier, temperature plays a critical role in controlling the reaction rate and selectivity. A patented method specifies a reaction temperature of 70-75 °C for the synthesis from tert-butylbenzene and formaldehyde. google.com

Reactant Concentrations and Ratios: The relative amounts of reactants, such as the volume ratio of tert-butylbenzene to formaldehyde, hydrochloric acid, and formic acid, directly impact the conversion and yield. google.com

Catalyst Type and Concentration: The choice and amount of catalyst can dramatically affect the reaction pathway and efficiency. researchgate.net

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without promoting the formation of undesirable byproducts. Reaction times of 10-20 hours have been reported in some methods. google.com

Agitation Speed: In heterogeneous reaction systems, such as those involving phase transfer catalysis, vigorous stirring can enhance interfacial contact and improve reaction rates. phasetransfercatalysis.com

A study on the synthesis of this compound from tert-butylbenzene, formaldehyde, hydrochloric acid, and formic acid provides specific parameters for achieving high conversion and yield. google.com The table below summarizes the reported conditions from one of the examples in the patent.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant Ratio (tert-butylbenzene:formaldehyde:HCl:formic acid) | 2:1:1:1 (by volume) |

| Reaction Temperature | 70-75 °C |

| Reaction Time | 10-20 hours |

| Conversion Rate | 50-60% |

| Isolated Yield | >70% |

Data sourced from Patent CN102050697A google.com

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Precursor in Pharmaceutical Compound Synthesis

4-tert-Butylbenzyl chloride is a key starting material in the synthesis of various pharmaceutical compounds, contributing to the development of new therapeutic agents. pharmaffiliates.com

Researchers have utilized this compound in the multi-step synthesis of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives. researchgate.netmeddocsonline.org The synthesis involves reacting this compound with ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the presence of potassium carbonate and acetonitrile (B52724) to yield ethyl 1-(4-tert-butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. patsnap.com This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. patsnap.com Subsequent reaction with substituted 1-(2-hydroxyphenyl)ethanone derivatives produces the final hydrazone compounds. meddocsonline.org

These synthesized compounds were evaluated for their in vitro cytotoxic activity against A549 human lung cancer cells. researchgate.netmdpi.com Notably, one of the derivatives, (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, demonstrated a potent inhibitory effect on the growth of A549 cells, with an IC50 value of 0.28 µM, and was found to induce apoptosis in these cancer cells. researchgate.netmeddocsonline.orgmdpi.com

Table 1: Cytotoxic Activity of a Key Aryl Pyrazole (B372694) Carbohydrazide Derivative

| Compound Name | Cell Line | IC50 Value |

|---|

Data sourced from multiple studies. researchgate.netmeddocsonline.orgmdpi.com

This compound is also a precursor to 4-tert-butylbenzoyl chloride, a reagent used in the synthesis of thiourea (B124793) derivatives with potential anticancer properties. jppres.com For instance, N-(4-t-butylbenzoyl)-N'-phenylthiourea (4-t-butyl-BPTU) was synthesized by reacting 4-t-butylbenzoyl chloride with N-phenylthiourea. jppres.com This compound exhibited significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), T47D (breast cancer), and HeLa (cervical cancer), while showing selectivity towards cancer cells over normal Vero cells. jppres.comresearchgate.net

Another study focused on the synthesis of 4-tert-butylbenzoyl-3-allylthiourea, which was tested against MCF-7 breast cancer cells overexpressing HER-2. analis.com.my This compound showed potent antiproliferative activity, highlighting the importance of the tert-butyl group in enhancing cytotoxic effects. analis.com.my Additionally, this compound is used to synthesize 1-(4-(tert-Butyl)benzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)thiourea, a compound that acts as an inhibitor of the pro-inflammatory transcription factor NF-κB. mdpi.com

Table 2: In Vitro Cytotoxic Activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea

| Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | Potent |

| T47D (Breast Cancer) | Active |

Data based on findings from in vitro studies. jppres.comresearchgate.net

The utility of this compound extends to the synthesis of compounds targeting the vanilloid receptor (TRPV1), a key player in pain pathways. pharmaffiliates.comgoogle.com It is used in the preparation of (acyloxybenzylpropyl)(hydroxymethoxybenzyl)thiourea derivatives, which are designed as vanilloid receptor agonists and potential analgesics. pharmaffiliates.com The synthesis of these thiourea derivatives often involves the preparation of 4-t-butylbenzylisothiocyanate from 4-t-butylbenzylamine, which then reacts with other intermediates. google.com These compounds have the potential to treat a range of conditions associated with vanilloid receptor activity, such as acute and chronic pain, neuropathic pain, and inflammatory diseases. google.comacs.org Furthermore, 4-tert-butylphenacyl bromide, derived from a related starting material, has been used to synthesize diazepino-benzimidazole derivatives with notable analgesic effects. mdpi.com

This compound is a key reactant in the synthesis of Butenafine (B35027), an antifungal agent, and its analogues. google.com One synthetic route involves a one-step reaction of this compound, 1-chloromethyl naphthalene, and monomethylamine. google.com Another approach involves the reductive amination of 4-tert-butylbenzaldehyde (B1265539) with N-methyl-1-naphthylmethylamine. nih.gov A study on the synthesis of a butenafine analogue, N-(4-(tert-butyl)benzyl)-1-(4-tert-butyl)phenyl)-N-methylmethanaminium chloride, utilized 4-tert-butylbenzylamine, which can be derived from this compound. journalajacr.comyoutube.com This research explored different solvents and reducing agents to optimize the synthesis of these nitrogen-containing compounds. journalajacr.comyoutube.com

Synthesis of Vanilloid Receptor Agonists and Analgesics

Building Block for Complex Organic Architectures

The reactivity of this compound and its derivatives makes them valuable building blocks for constructing intricate organic molecules with applications in materials science.

4-tert-Butylbenzoyl chloride, which can be synthesized from this compound, is instrumental in the creation of 9,9'-spirobifluorene-bridged bipolar systems. guidechem.comthermofisher.infishersci.casigmaaldrich.comcymitquimica.com These complex structures contain 1,3,4-oxadiazole-conjugated oligoaryl and triarylamine moieties. guidechem.comthermofisher.infishersci.casigmaaldrich.comcymitquimica.com The synthesis involves using 4-tert-butylbenzoyl chloride to introduce the 4-tert-butylphenyl group into the molecular framework. guidechem.comthermofisher.infishersci.casigmaaldrich.comcymitquimica.com This is also used in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, a related building block. guidechem.comthermofisher.infishersci.casigmaaldrich.com These spirobifluorene systems are of interest for their potential applications in electronic and optoelectronic devices.

Preparation of Oxadiazole-Conjugated Oligoaryl and Triarylamine Moieties

In the synthesis of complex organic materials, particularly those for optoelectronic applications, the introduction of specific bulky groups is crucial for modulating molecular properties. While this compound is a versatile alkylating agent, it is its structural analog, 4-tert-butylbenzoyl chloride , that is prominently documented in the preparation of certain oxadiazole-conjugated systems.

Research has shown that 4-tert-butylbenzoyl chloride is a key reagent for creating molecules with desirable photoinduced electron transfer properties. For instance, it is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems that incorporate 1,3,4-oxadiazole-conjugated oligoaryl and triarylamine moieties. sigmaaldrich.com Similarly, it is employed in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. sigmaaldrich.comnih.gov The general approach involves the acylation of an appropriate precursor, such as an aminotetrazole or an acylhydrazide, with 4-tert-butylbenzoyl chloride, followed by cyclization to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov This method has also been applied to the N-acylation of 2-amino-1,3,4-oxadiazole derivatives to produce new compounds with potential biological activities. ekb.egd-nb.info

The role of the 4-tert-butylbenzoyl moiety in these syntheses is to introduce a bulky, lipophilic group which can influence the final molecule's solubility, thermal stability, and solid-state morphology.

| Starting Material Class | Reagent | Product Class | Reference |

|---|---|---|---|

| 4-Methoxyphenyltetrazole | 4-tert-Butylbenzoyl chloride | 2-(4-tert-Butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | nih.gov |

| Amino-oxadiazole | 4-tert-Butylbenzoyl chloride | N-Acyl-oxadiazole derivatives | ekb.egd-nb.info |

| Precursors for spirobifluorene systems | 4-tert-Butylbenzoyl chloride | 1,3,4-Oxadiazole-conjugated oligoaryl and triarylamine moieties | sigmaaldrich.com |

Derivatization of Coumarin (B35378) Scaffolds

Coumarins are a vital class of compounds in medicinal chemistry, and their derivatization is a common strategy to develop new therapeutic agents. The introduction of a 4-tert-butylbenzyl group, either through alkylation with this compound or acylation with its benzoyl analogue, can significantly modify the biological activity of the coumarin scaffold.

Alkylation of phenolic hydroxyl groups on the coumarin ring with this compound introduces a 4-tert-butylbenzyloxy moiety. This modification is particularly relevant in the design of steroid sulfatase (STS) inhibitors, which are investigated for hormone-dependent cancers. Research on related structures has shown that incorporating a 4'-tert-butylbenzyl group into the molecule can lead to potent inhibition of STS. acs.org This suggests that O-alkylation of hydroxycoumarins with this compound is a viable strategy for creating biologically active molecules.

Separately, the acylation of hydroxycoumarins using 4-tert-butylbenzoyl chloride has been explicitly documented. This reaction, typically an O-acylation, results in the formation of a benzoate (B1203000) ester linkage, yielding products such as (coumarin-6-yl)-4-tert-butylbenzoate. vulcanchem.com The tert-butylphenyl group in these derivatives enhances lipophilicity, which can influence pharmacokinetic properties like membrane permeability. vulcanchem.com

| Reaction Type | Reagent | Functional Group Targeted | Resulting Moiety | Potential Application | Reference |

|---|---|---|---|---|---|

| O-Alkylation | This compound | Phenolic Hydroxyl (-OH) | 4-tert-Butylbenzyloxy ether | Steroid Sulfatase Inhibitors | acs.org |

| O-Acylation | 4-tert-Butylbenzoyl chloride | Phenolic Hydroxyl (-OH) | 4-tert-Butylbenzoate ester | Modulating Lipophilicity | vulcanchem.com |

Synthesis of Substituted Indole (B1671886) Derivatives

The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. The alkylation of the indole nitrogen (N-alkylation) is a fundamental transformation for creating diverse derivatives. This compound is an effective reagent for this purpose, introducing the sterically significant 4-tert-butylbenzyl group onto the indole ring.

This reaction typically proceeds under basic conditions, where a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the indole nitrogen, forming an indolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound in an Sₙ2 reaction to form the N-substituted indole. This modification can be a key step in the synthesis of compounds with specific biological targets. For example, 1-(4-tert-butylbenzyl)-1H-indole-3-carbaldehyde has been synthesized as part of developing new indole derivatives.

| Indole Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Indole-3-carbaldehyde | This compound | Base (e.g., NaH) in an aprotic solvent (e.g., DMF) | 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde |

Intermediate in Agrochemical and Dye Synthesis

This compound is a fine chemical intermediate with significant applications in the agrochemical industry. google.comgoogle.com Its most notable use is in the synthesis of Pyridaben (B1679940), a widely used pyridazinone-based acaricide and insecticide that controls mites and whiteflies on various crops. alibaba.comechemi.comnih.gov

The synthesis of Pyridaben can be achieved through a one-pot reaction that is considered a green synthetic route. nih.govfrontiersin.org This process involves the reaction of 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one with this compound and thiourea. nih.gov In this reaction, this compound serves as the precursor to the 4-tert-butylbenzylthio moiety, which is essential for the biological activity of the final product.

While it is also reported as an intermediate in the manufacture of dyes, specific examples in peer-reviewed literature are less detailed than its role in agrochemicals. guidechem.comalibaba.com Its function in dye synthesis would likely involve introducing the 4-tert-butylbenzyl group to a chromophore structure to modify properties such as solubility, lightfastness, or affinity for a particular substrate.

| Industry | Final Product | Role of this compound | Reference |

|---|---|---|---|

| Agrochemical | Pyridaben | Key intermediate for forming the 4-tert-butylbenzylthio side chain | google.comnih.govfrontiersin.org |

| Dye | Various Dyes | Reported as an intermediate for property modification | guidechem.comalibaba.com |

Ligand and Catalyst Precursor Development

The development of high-performance catalysts often relies on the rational design of ligands that can stabilize a metal center and fine-tune its reactivity. The 4-tert-butylbenzyl group is a valuable substituent in ligand synthesis, where it can impart steric bulk and enhance solubility in organic solvents. This compound is a primary reagent for introducing this group.

A significant application is in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of ligands for transition metal catalysis. Research has demonstrated the synthesis of benzimidazolium salts, which are NHC precursors, by reacting a substituted benzimidazole (B57391) with this compound. researchgate.net These precursors are then used to generate palladium-NHC complexes, such as a mixed-halogen bis(1-(4-tert-butylbenzyl)-3-(2,4,6-trimethylbenzyl)-1H-benzo[d]imidazol-2-ylidene) palladium(II) complex, which are active in cross-coupling reactions. researchgate.net

The synthesis of extremely sterically demanding NHC ligands, such as IPr**, also relies on building blocks derived from tert-butylbenzene (B1681246), the parent compound of this compound. arkat-usa.org Furthermore, the related 4-tert-butylphenyl group has been incorporated into amphiphilic phosphine (B1218219) ligands for aqueous biphasic catalysis, highlighting the utility of this substituent in diverse catalytic systems. core.ac.uk

| Ligand Class | Synthetic Role of this compound | Resulting Structure/Complex | Reference |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Alkylation of benzimidazole nitrogen | 1-(4-tert-Butylbenzyl)-3-(aryl)-benzimidazolium salt (precursor) | researchgate.net |

| Palladium-NHC Complex | Precursor to the final ligand | bis(1-(4-tert-butylbenzyl)-...-imidazol-2-ylidene) palladium(II) | researchgate.net |

Role in Polymer Science and Advanced Materials Engineering

Regulation of Polymerization Processes

The precise control over polymerization is fundamental to achieving desired material properties. 4-tert-Butylbenzyl chloride is utilized as a key agent in regulating the molecular architecture of polymers during their synthesis.

Control of a polymer's molecular weight and molecular weight distribution is essential for ensuring good processability and achieving the specific properties required for an intended application. Current time information in Bangalore, IN. this compound functions effectively as a chain transfer or end-capping agent to regulate and control molecular size. pageplace.demdpi.comresearchgate.netntu.edu.sg The general mechanism of chain transfer involves the termination of a growing polymer chain and the initiation of a new one, thereby limiting the ultimate size of the polymer molecules. Current time information in Bangalore, IN.

A notable example is in the Gilch polymerization route for synthesizing poly(p-phenylenevinylene) (PPV), a significant electroluminescent polymer. In this process, using this compound as an end-capping agent is a strategy to control the molecular weight of the resulting polymer. mdpi.comresearchgate.net This intervention is crucial because excessively high molecular weight can negatively impact the material's processability. mdpi.com By capping the growing chains, the agent effectively limits the polymer size, which in turn helps to suppress undesirable side effects. researchgate.net

While direct mechanistic studies on this compound are specific to certain polymerization types, the utility of related tert-butylated compounds in advanced polymerization techniques highlights the importance of this chemical group. For instance, in Atom Transfer Radical Polymerization (ATRP), ligands such as 4,4'-di-tert-butyl-2,2'-dipyridyl are used to create catalysts that yield polymers with very low polydispersity (e.g., 1.04 to 1.05), demonstrating exceptional control over the polymer chain length. Similarly, in the anionic ring-opening polymerization of lactams, co-initiators like 4-tert-butylbenzoyl chloride (a related acyl chloride) are used to produce nylon-3 polymers with controlled molecular weights.

Microgel formation, the creation of microscopic cross-linked polymer networks, is a common problem in polymerization that can lead to defects in the final material and hinder processability. The use of this compound is a documented method to prevent this issue. pageplace.demdpi.comresearchgate.netntu.edu.sg

The prevention of microgels is a direct consequence of the compound's ability to control molecular weight. researchgate.net By acting as a chain transfer or capping agent, it interrupts the propagation of polymer chains before they become excessively long and begin to cross-link, which is the primary pathway to gelation. Current time information in Bangalore, IN.researchgate.net In the context of the Gilch synthesis of PPV, the use of this compound as an end-capper successfully suppresses the undesirable gel formation effect, which is an often-observed drawback of this synthetic route. researchgate.net This control ensures the synthesis of soluble, processable polymers rather than intractable, cross-linked materials. mdpi.comresearchgate.net

Molecular Weight Control in Polymer Synthesis

Functionalization of Polymeric Materials

The introduction of specific functional groups onto a polymer backbone is a powerful strategy for designing advanced materials with tailored properties. The distinct chemical characteristics of this compound make it an important reagent for such modifications.

Polybenzimidazoles (PBI) are a class of high-performance polymers known for their exceptional thermal and chemical stability. However, their dense chain packing limits their permeability to gases, which is a drawback for applications in gas separation membranes. A highly effective strategy to overcome this limitation is the N-substitution of the imidazole (B134444) hydrogen with bulky groups, and this compound (or its bromide analogue) is a key reagent for this purpose. researchgate.net

The introduction of the bulky 4-tert-butylbenzyl group onto the PBI backbone disrupts the polymer's regular, tight chain packing. This disruption increases the fractional free volume within the polymer matrix, creating more space for gas molecules to diffuse through. researchgate.net The result is a significant enhancement in gas permeability. researchgate.net Research has shown that this modification can lead to dramatic increases in permeability for various gases compared to the parent PBI. researchgate.net For example, the substitution of a PBI with a 4-tert-butylbenzyl group resulted in a 38-fold increase in H₂ permeability and a 128-fold increase for CH₄. researchgate.net This modification also improves the solubility of PBI in common organic solvents, which enhances its processability for membrane fabrication. researchgate.net

Table 1: Effect of 4-tert-Butylbenzyl Group N-Substitution on Gas Permeability of Polybenzimidazole (PBI) Permeability data is often reported in Barrer units, where 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg). The following table illustrates the significant fold-increase in permeability observed in research findings.

| Gas | Permeability Increase Factor (Substituted vs. Unsubstituted PBI) | Reference |

| Hydrogen (H₂) | Up to 38-fold | researchgate.net |

| Methane (CH₄) | Up to 128-fold | researchgate.net |

Note: The ideal selectivity for gas pairs may follow a reverse order, representing a typical trade-off in membrane science.

The incorporation of phosphorus into polymer structures is a well-established method for enhancing properties such as flame retardancy and thermal stability. Similarly, the introduction of bulky groups like the tert-butylbenzyl moiety is known to improve the solubility and processability of otherwise intractable polymers like polyimides.

Separately, the synthesis of phosphorus-containing polyesterimides has been achieved through other routes, such as the solution polycondensation of a phosphorus-containing aromatic dianhydride with various aromatic diamines. These polymers exhibit high thermal stability and high char yields, a characteristic of phosphorus-containing materials. Although these two research avenues—incorporating 4-tert-butylbenzyl groups for solubility and synthesizing phosphorus-containing polyesterimides for thermal stability—have been explored independently, they underscore the modular approach researchers take to design multifunctional materials.

This compound serves as a critical co-initiator in the synthesis of functional polymers, particularly those designed for biomedical applications with tailored biological activity. researchgate.net Its role is especially prominent in the creation of nylon-3 polymers and poly-β-peptides with potent antibacterial properties. researchgate.net

In the base-catalyzed anionic ring-opening copolymerization of β-lactam monomers, this compound (or the corresponding benzoyl chloride) is used as a co-initiator. researchgate.net This allows for the synthesis of copolymers where the ratio of hydrophobic and cationic subunits can be precisely controlled. The 4-tert-butylbenzyl group itself, attached to the N-terminus of the polymer chain, introduces a significant hydrophobic component. researchgate.net This hydrophobicity is crucial for the polymer's ability to interact with and disrupt bacterial cell membranes. researchgate.net

By systematically varying the monomer composition, researchers can fine-tune the biological activity of the resulting polymers, balancing antibacterial potency against hemolytic activity (lysis of red blood cells). For example, copolymers of a dimethyl-substituted lactam (hydrophobic) and a cationic lactam showed that a 1:1 ratio produced a polymer with high antibacterial activity against multiple bacterial species, including methicillin-resistant S. aureus (MRSA), while maintaining lower hemolytic activity compared to other compositions. This demonstrates how this compound is integral to a synthetic platform for producing functional polymers with optimized, tailored properties. researchgate.net

Table 2: Tailored Biological Activity of Nylon-3 Copolymers Synthesized Using a 4-tert-Butylbenzoyl Chloride Co-initiator

| Polymer Composition (Hydrophobic:Cationic Ratio) | Minimum Inhibitory Concentration (MIC) vs. MRSA (µg/mL) | Hemolytic Activity (HC₁₀ in µg/mL) | Selectivity Index (HC₁₀/MIC) | Reference |

| 1:3 | 200 | >5000 | >25 | |

| 1:1 | 50 | 1200 | 24 | |

| 3:1 | 25 | 200 | 8 |

Lower MIC indicates higher antibacterial potency. Higher HC₁₀ indicates lower toxicity to red blood cells. A higher Selectivity Index is desirable.

Synthesis of Phosphorus-Containing Monomers for Polyesterimides

Studies on Polymer Architecture and Performance

The introduction of the 4-tert-butylbenzyl group into polymer structures, often through the use of this compound or its derivatives, has been a subject of significant research to tailor polymer architecture and enhance performance characteristics. The bulky, hydrophobic nature of the tert-butyl group imparts unique properties to the resulting polymers, influencing their solubility, thermal stability, and optoelectronic behavior. Research indicates that this compound can be utilized to manage molecular weight and inhibit the formation of microgels during polymerization processes. chemicalbook.inchemicalbook.comcymitquimica.comfishersci.ca

Detailed studies have explored its role in modifying various classes of polymers, leading to advanced materials with specific functionalities.

Modification of Polybenzimidazoles (PBIs)

The performance of polybenzimidazoles (PBIs) can be significantly altered by N-substitution with bulky groups like 4-tert-butylbenzyl. In one study, PBI was N-substituted using 4-tert-butylbenzyl bromide. This structural modification was found to disrupt the hydrogen bonding typically present in PBI, leading to notable changes in physical properties. The introduction of the 4-tert-butylbenzyl group rendered the polymer more soluble in common organic and even chlorinated solvents, such as chloroform (B151607) (CHCl₃). researchgate.net While this improved processability, it also resulted in reduced thermal properties compared to the parent PBI. researchgate.net

Role in Polypeptide Synthesis

In the field of biomedical polymers, this compound has been employed as a co-initiator in the ring-opening copolymerization of β-lactams to produce synthetic β-peptides. This method allows for the creation of polypeptides with controlled composition. Research has demonstrated the synthesis of copolymers containing hydrophobic units, which resulted in polymers with a low molecular weight (Mn) of approximately 4000 Da. mdpi.comresearchgate.net

Development of Advanced Functional Polymers

The 4-tert-butylphenyl moiety, introduced via monomers derived from or related to this compound, is crucial in designing polymers for advanced applications, such as organic electronics.

Electrochromic Polyamides: A family of electroactive polyamides incorporating di-tert-butyl-substituted N,N,N',N'-tetraphenyl-1,4-phenylenediamine units has been synthesized. These polymers exhibit excellent solubility and can be cast into flexible films. The presence of the tert-butyl groups contributes to their high thermal stability and specific electrochromic behavior. ntu.edu.tw The polyamide films demonstrate reversible color changes from a pale yellowish or colorless neutral state to green and then blue upon electrochemical oxidation. ntu.edu.tw

Block Copolymers for Memory Devices: Well-defined block copolymers have been synthesized via living anionic polymerization using monomers like 4,4′-vinylphenyl-N,N-bis(4-tert-butylphenyl)benzenamine. snu.ac.kr The tert-butyl groups on the triphenylamine (B166846) moiety were crucial for preventing side reactions during polymerization. The resulting block copolymers, with predictable molecular weights and narrow distributions, showed distinct morphological structures depending on the block ratios, which in turn influenced their electrical memory performance. snu.ac.kr

Luminescent PPV Derivatives: Poly(p-phenylenevinylene) (PPV) derivatives have been modified with 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole (B4112602) pendants to improve their electroluminescence. acs.org These polymers emit light in the 500 to 600 nm range. Devices fabricated with these materials showed significantly enhanced performance compared to standard PPV, with one configuration reaching a maximum luminance of 7570 cd/m². acs.org

Copolymers for Photovoltaic Cells: Donor-acceptor copolymers based on poly(3-hexylthiophene) (P3HT) have been created by incorporating 4-tert-butylphenyl-1,3,4-oxadiazole-phenyl moieties as side chains. nycu.edu.tw The introduction of these groups influenced the polymer's thermal and electronic properties, leading to higher glass transition temperatures and tunable band gaps. The resulting copolymers demonstrated improved power conversion efficiencies in photovoltaic devices. nycu.edu.tw

The following tables summarize key performance data from these research studies.

Table 1: Properties of Block Copolymers (PBAB) for Memory Devices Data sourced from a study on anionic block copolymerization of 4,4′-vinylphenyl-N,N-bis(4-tert-butylphenyl)benzenamine (A) and n-hexyl isocyanate (B). snu.ac.kr

| Polymer ID | Monomer A Mole Fraction (%) | Mn ( g/mol ) | Mw/Mn | Morphology |

|---|---|---|---|---|

| PBAB75 | 75 | 17,700 | 1.19 | Spherical |

| PBAB62 | 62 | 34,900 | 1.16 | Wormlike |

| PBAB49 | 49 | 54,600 | 1.14 | Lamellar |

Table 2: Thermal and Optoelectronic Properties of Functional Polymers

| Polymer Type | Glass Transition Temp. (Tg) | 10% Weight-Loss Temp. (Td) | Band Gap (eV) | Source |

|---|---|---|---|---|

| Electrochromic Polyamides | 269–296 °C | > 544 °C | - | ntu.edu.tw |

Table 3: Electroluminescence (EL) Performance of PPV Derivatives Data sourced from a study on PPV derivatives with 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole pendants. acs.org

| Device Configuration | Max. Luminance (cd/m²) | Electric Field (MV/cm) | External Quantum Efficiency (%) |

|---|---|---|---|

| ITO/PEDOT/P-2/Al:Li | 1090 | 2.36 | 0.045 |

Computational and Theoretical Investigations of 4 Tert Butylbenzyl Chloride and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular systems. Among the most widely used methods is Density Functional Theory (DFT), which is favored for its balance of accuracy and computational cost.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is utilized to determine optimized geometries, electronic properties, and vibrational frequencies.

Studies on para-substituted calixarenes containing both tert-butyl and chloromethyl functional groups have utilized DFT to derive their electronic structure. researchgate.net Such calculations provide a foundational understanding of how these substituent groups influence the electron distribution within a molecule. For example, in a study on a coumarin (B35378) derivative synthesized from 4-tert-butylbenzoyl chloride, DFT methods were employed to minimize the molecule's geometry and analyze its electronic characteristics. sapub.org The calculations were performed at the B3LYP/6-311++G(d,p) level of theory to obtain the optimized molecular structure, which could then be compared with experimental data from X-ray crystallography. sapub.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comchalcogen.ro Conversely, a small energy gap indicates a molecule is more reactive. chalcogen.ro

Theoretical calculations on derivatives provide insight into these properties. For instance, the HOMO-LUMO energy gap was calculated for (coumarin-6-yl)-4-tert-butylbenzoate, a derivative of 4-tert-butylbenzoyl chloride. sapub.org The analysis, performed with DFT/RB3LYP/6-311++G(d,p), revealed an energy gap of 4.45 eV. sapub.orgsapub.org This relatively large gap suggests that the molecule is stable and possesses low chemical reactivity, often referred to as a "hard molecule". sapub.org The HOMO was found to be localized on the coumarin-6-yl moiety linked to the ester group, while the LUMO was on the coumarin-6-yl moiety itself. sapub.org

Table 1: Frontier Orbital Energies and Related Parameters for a Coumarin Derivative (Data sourced from a study on (coumarin-6-yl)-4-tert-butylbenzoate) sapub.orgsapub.org

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap (ΔE) | 4.45 eV |

| Ionization Potential (I) | - |

| Electron Affinity (A) | - |

| Global Hardness (η) | - |

| Chemical Potential (μ) | - |

| Electrophilicity Index (ω) | - |

Note: Specific values for all parameters were not provided in the source material.

Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays color-coded regions on the electron density surface. Red areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, which is electron-poor and prone to nucleophilic attack. Green and yellow areas are regions of neutral potential. uni-muenchen.de

In computational studies of derivatives, such as (coumarin-6-yl)-4-tert-butylbenzoate, MEP analysis has been used to identify reactive sites. sapub.orgsapub.org For 4-tert-butylbenzyl chloride itself, an MEP map would be expected to show a region of negative potential (red) around the electronegative chlorine atom of the chloromethyl group, highlighting it as a site for nucleophilic substitution. The aromatic ring would exhibit regions of negative potential above and below the plane, characteristic of π-electron systems, while the tert-butyl group's hydrogen atoms would show positive potential.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including optical communications and data storage. sapub.org Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which quantifies the second-order NLO response. sapub.org

Table 2: Calculated NLO Properties for a Coumarin Derivative (Data sourced from a study on (coumarin-6-yl)-4-tert-butylbenzoate) sapub.orgsapub.org

| Property | Calculated Value |

| Dipole Moment (μ) | 7.71 D |

| Polarizability (α) | 39.2 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β₀) | 5.37 x 10⁻³⁰ esu |

Structure-Reactivity Relationships from Computational Models

Computational models are crucial for establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (SRR). These models correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.goveuropa.eu

For derivatives of this compound, structure-activity relationships have been explored in the context of antifungal agents. A study on 4-aminopiperidines found that the inclusion of a 4-tert-butylbenzyl group at a specific position resulted in a compound (2a) with notable antifungal activity. mdpi.com This suggests that the steric and electronic properties of the 4-tert-butylbenzyl moiety contribute favorably to the molecule's biological function in that specific scaffold. mdpi.com

Furthermore, computational studies on the solvolysis of 2,4,6-tri-tert-butylbenzyl chloride, a sterically hindered analogue, provide insights into reactivity. cdnsciencepub.com The study investigated the kinetic isotope effect and discussed how steric factors, such as the orientation of the tert-butyl groups, influence the stability of the transition state and the reaction rate. cdnsciencepub.com Such computational models help to elucidate reaction mechanisms and predict the reactivity of related compounds. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational flexibility and intermolecular interactions.

These methods have been applied to complex derivatives containing the 4-tert-butylbenzyl group. For example, a study on diastereomeric N-acyl-1-naphthylalanylprolinamides, including an N'-(4-tert-butylbenzyl) derivative, investigated conformational effects on fluorescence quenching. clockss.org The analysis suggested that specific conformations adopted by the dipeptide influence its interaction with other molecules in the excited state. clockss.org Similarly, the crystal structure analysis of a coumarin derivative of 4-tert-butylbenzoyl chloride revealed that the planar coumarin ring and the benzene (B151609) ring are nearly perpendicular, a conformation stabilized by various intermolecular interactions. sapub.orgsapub.org While not a dynamic simulation, this provides a snapshot of a low-energy conformation. For this compound, conformational analysis would focus on the rotation around the C-C bonds connecting the tert-butyl group and the chloromethyl group to the benzene ring, which is crucial for understanding its interactions and reactivity.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

Future research is increasingly focused on developing greener and more sustainable methods for the synthesis of 4-tert-butylbenzyl chloride and its derivatives. Traditional methods often involve harsh chemicals and produce significant waste. google.com A prominent emerging trend is the development of one-pot synthesis reactions that improve efficiency and reduce environmental impact. frontiersin.org For instance, a green synthetic route for pyridaben (B1679940), an acaricide, utilizes this compound in a one-pot reaction with dichloropyridazinone and thiourea (B124793). frontiersin.org This method is noted for its high yield and for avoiding the generation of toxic gases or undesirable sulfide (B99878) by-products, which can be an issue with alternative routes using reagents like NaSH. frontiersin.org Research in this area aims to replace hazardous reagents, minimize solvent use, and lower energy consumption, aligning with the principles of green chemistry.

| Synthetic Method | Key Reagents | Conditions | Primary Advantage | Source |

| Chloromethylation | tert-Butylbenzene (B1681246), Paraformaldehyde, Hydrochloric Acid, Sulfuric Acid | Vigorous stirring, 70-75°C, 12-14h | Established industrial method | google.com |

| One-Pot Thioetherification | This compound, Dichloropyridazinone, Thiourea | One-pot reaction | High yield, avoids toxic by-products (e.g., H₂S) | frontiersin.org |

| Chloromethylation | tert-Butylbenzene, Formaldehyde (B43269), Hydrochloric Acid, Formic Acid | Water bath, 60-70°C, 10-20h | Alternative chloromethylation route | google.com |

This table provides a summary of selected synthetic methodologies, highlighting the trend towards more sustainable processes.

Exploration of New Catalytic Systems for Selective Derivatization

The derivatization of this compound is crucial for its use as a building block. Future research is centered on discovering novel catalytic systems that offer higher selectivity and efficiency. A significant advancement is the use of cooperative catalysis, which combines multiple catalysts to achieve transformations not possible with a single catalyst. For example, a recently developed method uses a combination of a nucleophilic cocatalyst (lutidine) and a highly oxidizing photocatalyst to enable the Giese coupling of benzyl (B1604629) chlorides with electron-deficient alkenes. acs.org This dual catalytic system effectively transforms a wide range of benzyl halides into radicals for further synthesis. acs.org Additionally, the development of advanced ligands, such as N-heterocyclic carbenes (NHCs) derived from this compound, is paving the way for highly active palladium complexes used in various cross-coupling reactions. nih.gov

Expanded Applications in Targeted Drug Delivery Systems and Advanced Therapeutics

The unique structural properties of the 4-tert-butylbenzyl group, particularly its bulkiness and hydrophobicity, make it a valuable moiety in medicinal chemistry. Research is actively exploring its incorporation into new therapeutic agents. It is currently used as an intermediate in the synthesis of aryl pyrazole (B372694) carbohydrazides, which are being investigated as potential agents against lung cancer cells, and in the creation of vanilloid receptor agonists for analgesic applications. pharmaffiliates.com An emerging trend is its use in the synthesis of novel polymers with therapeutic properties. For example, this compound acts as a co-initiator in the copolymerization of β-lactams to create β-peptides. mdpi.com These resulting polymers, which contain hydrophobic units from the chloride, have demonstrated potent activity against various bacterial species, including drug-resistant strains, while showing low cytotoxicity. mdpi.com Future work will likely focus on leveraging the 4-tert-butylbenzyl group to fine-tune the biological activity and pharmacokinetic profiles of new drug candidates.

Design and Synthesis of Next-Generation Polymer Systems and Functional Materials

In polymer science, this compound is recognized for its role in controlling molecular weight and preventing the formation of microgels during polymerization reactions. fishersci.cathermofisher.comchemicalbook.com This function is critical for producing polymers with consistent and predictable properties. Beyond this role, future research is focused on using it as a key building block for advanced functional materials. For instance, it is used to synthesize multi-branched structures based on triphenylamine (B166846), which exhibit enhanced two-photon absorption properties for applications in photonics and materials science. lookchem.com It is also a reactant in the preparation of 9,9′-spirobifluorene-bridged bipolar systems, which are materials used in the development of organic light-emitting diodes (OLEDs). fishersci.ca The design of next-generation polymers will likely exploit the steric and electronic properties of the 4-tert-butylbenzyl group to create materials with tailored optical, electronic, and physical characteristics for use in advanced technologies.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The fields of chemical synthesis and materials discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). aimlic.com While not always specific to a single compound, these technologies are being applied to classes of reactions that include the synthesis and derivatization of benzyl chlorides. mi-6.co.jpchemrxiv.org ML models, such as the Molecular Transformer, can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthesis routes. chemrxiv.orgnih.gov These models are trained on vast databases of known reactions and can learn complex chemical patterns. beilstein-journals.org For a compound like this compound, AI could be used to predict the selectivity of derivatization reactions, identify the most effective catalysts from a range of options, and forecast the properties of novel polymers or therapeutic agents containing the 4-tert-butylbenzyl moiety. chemrxiv.orgbeilstein-journals.org A key future direction is to use these predictive models to guide laboratory experiments, reducing the time and resources spent on trial-and-error synthesis and accelerating the discovery of new applications. mi-6.co.jp

Advanced Spectroscopic and Analytical Characterization Techniques for Complex Reaction Mixtures

The reactive nature of this compound presents challenges for its analysis, especially when present in complex mixtures or at trace levels. Future research is focused on developing more sensitive and specific analytical methods. A significant trend is the use of chemical derivatization to improve analytical performance. rsc.org For example, a new HPLC-UV method has been developed for the analysis of genotoxic benzyl halides in drug substances. rsc.org This method addresses the low derivatization efficiency of benzyl chlorides by using 1-(4-Nitrophenyl) piperazine (B1678402) as a novel derivatizing reagent and potassium iodide to convert the chlorides into more reactive iodides before analysis. rsc.org This approach enhances detection sensitivity and minimizes matrix interference. rsc.org Other strategies involve derivatization to create more stable compounds suitable for analysis by reverse-phase HPLC or gas chromatography (GC). americanpharmaceuticalreview.com Coupling derivatization with highly sensitive detection techniques like tandem mass spectrometry (MS/MS) is another powerful approach for quantifying reactive intermediates at very low levels. americanpharmaceuticalreview.comnih.gov

| Technique | Derivatization Approach | Purpose / Application | Source |

| HPLC-UV | Use of 1-(4-Nitrophenyl) piperazine (4-NPP) and potassium iodide (KI) | Analysis of trace benzyl halide impurities in drug substances; KI converts chloride to more reactive iodide. | rsc.org |

| Normal Phase Chromatography | No derivatization | Analysis of acyl chlorides without reaction with mobile phase; suitable for in-process controls. | americanpharmaceuticalreview.com |

| RP-HPLC / GC | Derivatization with an alcohol (e.g., methanol) | Converts reactive acyl chloride to a more stable ester for analysis. | americanpharmaceuticalreview.com |

| HPLC-MS/MS | Derivatization with benzoyl chloride | Targeted metabolomics of neurochemicals; improves ionization and chromatographic properties. | nih.gov |

This table summarizes advanced analytical techniques and derivatization strategies for the characterization of benzyl chlorides and related compounds.

Q & A

Basic: What are the optimal conditions for synthesizing 4-tert-butylbenzyl chloride via chloromethylation?

The synthesis typically involves chloromethylation of tert-butylbenzene using paraformaldehyde and hydrochloric acid (HCl) under controlled conditions. Key parameters include:

- Molar ratios : A 1:1.2:4 ratio of tert-butylbenzene, paraformaldehyde, and HCl yields 85% efficiency .

- Temperature : Maintain 40–50°C to balance reactivity and side-product formation. Higher temperatures (>60°C) promote hydrolysis to 4-tert-butylbenzyl alcohol .

- Catalyst : Zinc chloride (ZnCl₂) at 5 wt% accelerates the reaction but requires careful removal during purification to avoid contamination .

Methodological Tip : Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) and confirm purity by GC-MS or H NMR .

Advanced: How do Lewis acid catalysts influence regioselectivity in arylalkylation reactions involving this compound?

In arylalkylation with 4-tert-butyltoluene, TiCl₄ and FeCl₃ act as co-catalysts to stabilize carbocation intermediates. FeCl₃ enhances electrophilicity at the benzylic position, while TiCl₄ moderates steric hindrance from the tert-butyl group, achieving >90% regioselectivity for para-substituted products .

Data Contradiction : FeCl₃ alone may lead to over-chlorination, but combining it with TiCl₄ suppresses this by modulating redox activity .

Experimental Design : Use low-temperature (-10°C) conditions to minimize side reactions and characterize products via X-ray crystallography (e.g., SHELXL refinement) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- H NMR : Distinct signals at δ 4.58 ppm (CH₂Cl, singlet) and δ 1.33 ppm (t-Bu, singlet) confirm structure .

- IR Spectroscopy : C-Cl stretch at ~650 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 182.69 (M⁺) with fragments at m/z 147 (loss of Cl) and 91 (tropylium ion) .

Basic: What safety protocols are critical when handling this compound?

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats are mandatory due to its corrosive nature (H314, H335) .

- Ventilation : Use fume hoods to prevent inhalation; vapor pressure is 0.945 g/mL at 25°C .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: Why is this compound restricted in cosmetic applications under EU regulations?

Its derivative, 2-(4-tert-butylbenzyl)propionaldehyde (BMHCA), is prohibited in cosmetics (EU Safety Gate Alerts) due to allergenic and sensitization risks. Trace residuals from incomplete synthesis may trigger regulatory non-compliance .

Methodological Note : Use HPLC with UV detection (λ = 254 nm) to quantify BMHCA impurities below 0.01% .

Advanced: How can computational tools like Mercury and SHELX aid in studying this compound derivatives?

- Mercury : Visualize crystal packing and hydrogen-bonding networks in derivatives (e.g., 4-tert-butylbenzyl alcohol). Overlay multiple structures to compare steric effects .

- SHELXL : Refine X-ray data for derivatives; its robust algorithms handle high-resolution twinned data common in bulky tert-butyl compounds .

Advanced: What are the decomposition pathways of this compound under acidic conditions?

In aqueous HCl, it hydrolyzes to 4-tert-butylbenzyl alcohol (first-order kinetics, s⁻¹ at 25°C). Competing elimination forms 4-tert-butylstyrene, especially at elevated temperatures (>50°C) .

Experimental Design : Track degradation via C NMR or conduct Arrhenius analysis to model shelf-life .

Advanced: How can byproducts from this compound synthesis be minimized?

- Byproducts : 4-tert-Butylbenzyl alcohol (hydrolysis) and dichloromethyl derivatives (over-chlorination).

- Mitigation : Use anhydrous HCl, control reaction time (<6 hrs), and employ column chromatography (silica gel, hexane:ethyl acetate gradient) for purification .

Advanced: What kinetic isotope effects (KIEs) are observed in nucleophilic substitutions involving this compound?

Deuterium labeling at the benzylic position shows in SN2 reactions (e.g., with thiophenol), indicating a concerted mechanism. Steric hindrance from the tert-butyl group reduces KIE compared to unsubstituted benzyl chlorides .

Advanced: How does polymorphism affect the crystallographic analysis of this compound derivatives?

Bulky tert-butyl groups induce multiple crystal forms. For example, 4-tert-butylbenzyl alcohol exhibits monoclinic (P2₁/c) and orthorhombic (Pbca) polymorphs. Use Mercury to analyze packing efficiency and predict solubility differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.